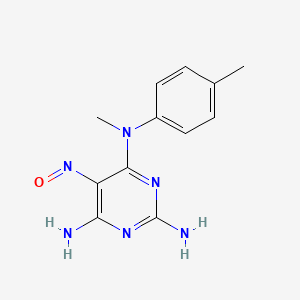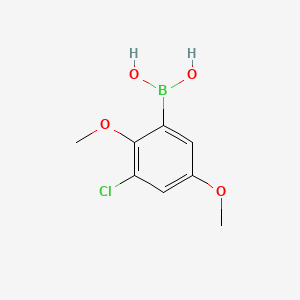
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl ring, such as 2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Borylation: The phenyl ring undergoes borylation using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or specific catalysts can facilitate this reaction.
Major Products:
Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura cross-coupling.
Phenol: From oxidation.
Hydrocarbon: From protodeboronation.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, which facilitates the transfer of the boronic acid group to the electrophilic partner. The trifluoromethyl and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the fluoro, methoxymethoxy, and trifluoromethyl substituents.
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the methoxymethoxy group.
(3-Methoxymethoxy-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the fluoro substituent.
Uniqueness: The presence of the trifluoromethyl, fluoro, and methoxymethoxy groups in (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound for specific synthetic applications where these substituents can enhance reactivity or selectivity.
Propiedades
Fórmula molecular |
C9H9BF4O4 |
|---|---|
Peso molecular |
267.97 g/mol |
Nombre IUPAC |
[2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-5(9(12,13)14)2-3-6(7(8)11)10(15)16/h2-3,15-16H,4H2,1H3 |
Clave InChI |
BNAGJVVEEQAJSV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C(F)(F)F)OCOC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


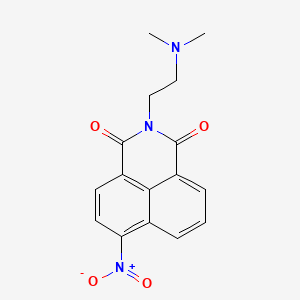

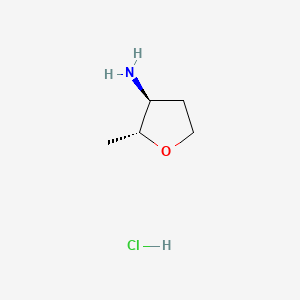
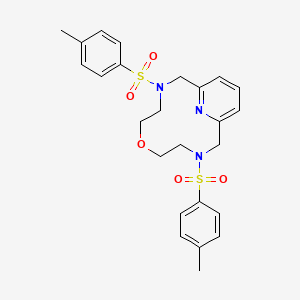
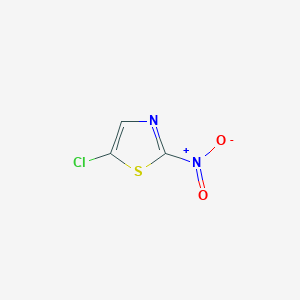
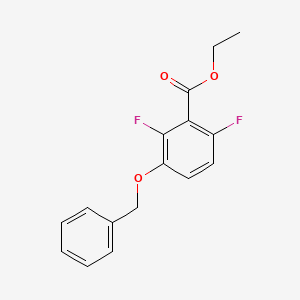
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
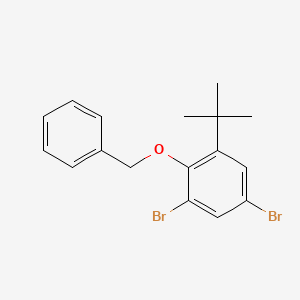

![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
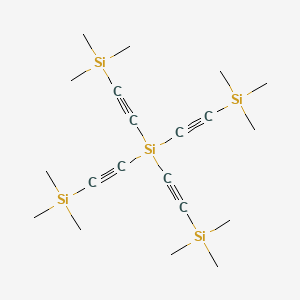
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
